2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Description
Historical Context and Discovery Timeline
The compound 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid (CAS No. 85-78-9) emerged as part of broader efforts to synthesize quinoline-carboxylic acid derivatives for medicinal applications. While its exact discovery date remains undocumented in public literature, its structural analogs have been reported in synthetic chemistry studies since the early 2000s. The compound gained attention due to its hybrid architecture, combining a quinoline scaffold with anthranilic acid—a structure implicated in bioactive molecule design. Early synthetic routes for related 2-phenylquinoline-4-carboxylic acid derivatives were optimized using Doebner and Pfitzinger reactions, which facilitated the exploration of substituted quinoline amides.
Systematic IUPAC Nomenclature and Structural Identification
The IUPAC name 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid systematically describes its structure:
- A benzoic acid moiety (position 2)
- An amide linkage to a 2-phenylquinoline-4-carbonyl group
Structural features :
The quinoline core is substituted with a phenyl group at position 2, while the carboxylic acid at position 4 forms an amide bond with anthranilic acid. X-ray crystallography and NMR studies confirm planar geometry, with intramolecular hydrogen bonding stabilizing the amide linkage.
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies strategic molecular hybridization in drug design:
- Quinoline scaffold : Known for antimicrobial, anticancer, and anti-inflammatory properties.
- Anthranilic acid moiety : Implicated in metabolic pathways and bioactive molecule synthesis.
Key research applications :
- Histone deacetylase (HDAC) inhibition : Derivatives of 2-phenylquinoline-4-carboxylic acid exhibit HDAC3 selectivity, a target in oncology.
- Antibacterial agents : Structural analogs demonstrate activity against Gram-positive pathogens via enzyme inhibition.
- Anti-inflammatory hybrids : Quinoline-anthranilic acid conjugates reduce cytokine production in rheumatoid arthritis models.
Table 1: Comparative Synthetic Routes for Quinoline-4-Carboxylic Acid Derivatives
The compound’s versatility is further highlighted in fragment-based drug discovery, where its quinoline core serves as a hydrophobic cap in enzyme inhibitors. Recent studies also explore its role as a building block for fluorescent probes, leveraging the conjugated π-system for optical applications.
Properties
IUPAC Name |
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-22(25-20-13-7-5-11-17(20)23(27)28)18-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(18)19/h1-14H,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQZIKOBUCOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367949 | |
| Record name | 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-78-9 | |
| Record name | 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Doebner-Miller Synthesis of 2-Phenylquinoline-4-carboxylic Acid
The quinoline core of the compound is synthesized via the Doebner-Miller reaction, a classical method for constructing quinoline derivatives. This reaction involves the condensation of pyruvic acid, benzaldehyde, and aniline under reflux conditions.
Reaction Setup :
- Reactants : Pyruvic acid (22 mL, 0.25 mol), benzaldehyde (24 mL, 0.236 mol), aniline (23 mL, 0.248 mol).
- Solvent : Ethanol (200 mL).
- Conditions : Reflux for 3 hours, followed by overnight crystallization.
- Product Isolation : The crude product is filtered and recrystallized using hot ethanol.
Mechanistic Insights :
The reaction proceeds through a series of condensation and cyclization steps. Pyruvic acid and benzaldehyde form an α,β-unsaturated ketone intermediate, which reacts with aniline to generate the quinoline backbone via intramolecular cyclization.
Synthesis of 2-Phenylquinoline-4-carbonyl Chloride
The carboxylic acid group of 2-phenylquinoline-4-carboxylic acid is activated for subsequent amide bond formation by converting it to the corresponding acid chloride.
Procedure :
Amide Coupling with 2-Aminobenzoic Acid
The final step involves reacting 2-phenylquinoline-4-carbonyl chloride with 2-aminobenzoic acid to form the target compound.
Schotten-Baumann Conditions :
- Reactants : 2-Phenylquinoline-4-carbonyl chloride (0.01 mol), 2-aminobenzoic acid (0.01 mol).
- Base : Aqueous sodium hydroxide (10% w/v).
- Solvent System : Dichloromethane (organic phase) and NaOH (aqueous phase).
- Procedure : The acid chloride is added dropwise to a vigorously stirred biphasic mixture of 2-aminobenzoic acid and NaOH. The reaction is monitored until completion (typically 1–2 hours).
Workup :
The organic layer is separated, washed with dilute HCl to remove unreacted amine, and dried over anhydrous sodium sulfate. The product is purified via recrystallization or column chromatography.
Alternative Preparation Methods
Pfitzinger Reaction for Quinoline Core Formation
While not explicitly detailed in the cited sources, the Pfitzinger reaction represents an alternative route for synthesizing the quinoline moiety. This method employs isatin and an aryl methyl ketone under basic conditions to generate quinoline-4-carboxylic acids. However, the Doebner-Miller method remains preferred due to higher yields and scalability.
Industrial Production Methods
Process Optimization for Scale-Up
Industrial synthesis prioritizes cost efficiency and yield. Key optimizations include:
- Continuous Flow Reactors : Replace batch reactors to enhance heat transfer and reduce reaction times.
- Catalytic Improvements : Use heterogeneous catalysts (e.g., zeolites) to minimize waste.
- Purification Techniques : Employ high-performance liquid chromatography (HPLC) for high-purity batches.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 3–6 hours | 1–2 hours (continuous) |
| Yield | 60–70% | 85–90% |
| Purification Method | Recrystallization | HPLC |
| Solvent Recovery | <50% | >95% |
Optimization Strategies
Solvent Selection and Recycling
- Green Chemistry Approaches : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME) to reduce environmental impact.
- Closed-Loop Systems : Implement solvent recovery units to minimize waste and costs.
Catalytic Amide Bond Formation
Recent advances explore coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amidation efficiency. These reagents reduce side reactions and improve yields to >90% under mild conditions.
Challenges and Solutions
Byproduct Management
- Side Products : Unreacted aniline or benzaldehyde derivatives.
- Mitigation : Advanced filtration systems and scavenger resins to adsorb impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Applications
One of the primary research focuses involving 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid is its potential as a histone deacetylase (HDAC) inhibitor . HDACs play a significant role in cancer progression, and their inhibition can lead to reactivation of tumor suppressor genes. A study highlighted the synthesis of derivatives of 2-phenylquinoline-4-carboxylic acid, which demonstrated promising HDAC inhibitory activity, suggesting that modifications to the compound can enhance its anticancer properties .
Case Study: HDAC Inhibition
- Research Findings : Derivatives of 2-phenylquinoline-4-carboxylic acid were evaluated for their ability to inhibit HDACs. The results indicated that certain modifications significantly increased their potency against various cancer cell lines .
Antibacterial Activity
Another area of application is in the field of antibacterial research . The compound has been studied for its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications to the quinoline core have been shown to enhance antibacterial activity, making it a candidate for developing new antibiotics .
Case Study: Antibacterial Evaluation
- Research Findings : A series of 2-substituted phenylquinoline derivatives were synthesized and tested for antibacterial activity. The most active compounds showed significant inhibition against pathogenic bacteria, indicating that the structural modifications improved their binding affinity to bacterial targets .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor beyond HDACs. For instance, research has indicated that certain derivatives can act as inhibitors against cholinesterases, which are important targets in neurodegenerative diseases such as Alzheimer's .
Case Study: Cholinesterase Inhibition
- Research Findings : Compounds derived from 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid were evaluated for their inhibitory effects on cholinesterase enzymes. Some derivatives showed IC50 values comparable to standard inhibitors, highlighting their potential therapeutic use in treating cognitive disorders .
Computational Studies and Structure-Activity Relationship (SAR)
Computational chemistry plays a crucial role in understanding the structure-activity relationships (SAR) of this compound. By using molecular docking studies, researchers can predict how modifications to the chemical structure impact biological activity.
Key Insights from SAR Studies
- Modifications at specific positions on the quinoline ring can significantly alter binding affinities and biological activities.
- Lipophilicity, as measured by LogP values, correlates with antibacterial efficacy; compounds with higher lipophilicity generally exhibited better activity against bacterial strains .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of these enzymes, it prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include various HDAC isoforms, particularly HDAC3 .
Comparison with Similar Compounds
2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS N/A)
This derivative replaces the phenyl group at the quinoline 2-position with a bromophenyl moiety. However, the absence of the benzoic acid-linked amide group reduces its solubility in aqueous media compared to the target compound. It is synthesized via cyclocondensation of 4-bromobenzaldehyde with substituted acetoacetic esters .
2-Phenyl-4-quinolinecarboxylic acid (CAS 132-60-5)
A precursor to the target compound, this molecule lacks the anthranilic acid moiety. The absence of the amide linkage simplifies its synthesis but limits its utility in drug design due to reduced hydrogen-bonding capacity. Its molecular weight (249.27 g/mol) is significantly lower than the target compound (MW: 384.39 g/mol) .
Benzoic Acid Derivatives with Varied Linkages
2-(Morpholine-4-carbonylamino)benzoic acid (CAS 21282-65-5)
Here, the quinoline system is replaced by a morpholine ring. The morpholine group introduces a saturated oxygen-containing heterocycle, improving water solubility but reducing aromatic conjugation. This compound (MW: 264.26 g/mol) is used in protease inhibition studies due to its ability to mimic peptide bonds .
4-Fluoro-2-(phenylamino)benzoic acid (CAS N/A)
This derivative features a fluorine atom at the 4-position of the benzoic acid and a phenylamino group instead of an amide linkage. The fluorine atom increases electronegativity, enhancing acidity (pKa ~2.8 vs. ~3.5 for the target compound) and influencing binding interactions in biological targets. Intramolecular N–H⋯O hydrogen bonding stabilizes its crystal structure .
Carbamoyl-Substituted Analogues
2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid (CAS 19336-77-7)
This compound replaces the quinoline-carbonyl group with a 4-fluorophenyl carbamoyl moiety. The fluorine atom introduces steric and electronic effects, altering binding affinity in receptor-ligand interactions. Its molecular weight (259.23 g/mol) is lower than the target compound, but it retains comparable solubility due to the carboxylic acid group .
Comparative Data Table
Table 1: Structural and Physicochemical Comparison of 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic Acid and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Water) | Notable Applications |
|---|---|---|---|---|---|---|
| 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid | 85-78-9 | C24H16N2O3 | 384.39 | Quinoline, phenyl, amide | Moderate | Crystallography, drug design |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | N/A | C16H10BrNO2 | 356.16 | Bromophenyl, carboxylic acid | Low | Organic synthesis |
| 2-Phenyl-4-quinolinecarboxylic acid | 132-60-5 | C16H11NO2 | 249.27 | Quinoline, phenyl | Low | Precursor for amide synthesis |
| 2-(Morpholine-4-carbonylamino)benzoic acid | 21282-65-5 | C12H14N2O4 | 264.26 | Morpholine, amide | High | Protease inhibition |
| 4-Fluoro-2-(phenylamino)benzoic acid | N/A | C13H10FNO2 | 243.22 | Fluorine, phenylamino | Moderate | Crystal engineering |
| 2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid | 19336-77-7 | C14H10FNO3 | 259.23 | Fluorophenyl, carbamoyl | Moderate | Receptor-ligand studies |
Biological Activity
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a quinoline moiety with a benzoic acid derivative, which may contribute to its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid is C_{23}H_{18}N_{2}O_{3}, with a molecular weight of approximately 368.38 g/mol. The structural configuration includes:
- A quinoline ring system
- An amino group linking to benzoic acid
- A phenyl group attached to the quinoline structure
This unique arrangement enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of quinoline, including 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid, exhibit notable antimicrobial activity. In a study evaluating various quinoline derivatives, it was found that modifications in the structure could significantly enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 5a | S. aureus | Significant |
| 5b | MRSA | Moderate |
| 5c | E. coli | High |
| 5d | P. aeruginosa | Weak |
Anti-inflammatory Activity
The quinoline structure is associated with various pharmacological effects, including anti-inflammatory properties. Preliminary studies suggest that 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid may interact with proteins involved in inflammatory pathways, potentially inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Case Study: Inhibition of iNOS and COX-2
In vitro assays demonstrated that certain derivatives effectively inhibited LPS-stimulated nitric oxide production in RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .
The mechanism by which 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid exerts its biological effects involves interactions with specific molecular targets. The quinoline moiety can modulate enzyme activity and influence biochemical pathways critical for inflammation and microbial resistance .
Potential Applications in Drug Development
Given its promising biological activities, 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid is being explored as a lead compound for the development of new therapeutic agents targeting inflammatory diseases and infections. Its structural features may allow for further optimization to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s amide bond formation can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt), leveraging protocols validated for similar benzoic acid derivatives. Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 carboxylic acid to amine), solvent polarity (DMF or DCM), and temperature (0–25°C). Monitoring reaction progress via TLC or HPLC is critical. For improved yields, pre-activation of the quinoline-4-carbonyl chloride intermediate with HOBt reduces side reactions .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- FT-IR/FT-Raman : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, N-H bend at ~1500 cm⁻¹) and compare with DFT-calculated vibrational modes .
- NMR : Confirm aromatic proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm) and amide linkage (NH resonance at δ 10–12 ppm).
- X-ray crystallography : Resolve molecular planarity and hydrogen-bonding motifs (e.g., intramolecular S(6) ring motifs observed in analogous benzoic acid derivatives) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinoline moiety’s known role in binding ATP pockets. Use fluorescence polarization or SPR for binding affinity studies. For antimicrobial screening, follow CLSI guidelines with Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, NBO analysis) guide the optimization of this compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p)) to map electron density distributions, focusing on the quinoline ring’s electron-withdrawing effects and the amide’s resonance stabilization. Natural Population Analysis (NPA) can quantify charge transfer, while HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?
- Methodological Answer : Discrepancies in FT-IR/NMR peaks may arise from solvent effects or intermolecular interactions. Use polarizable continuum models (PCM) in DFT to simulate solvent environments. For crystallographic mismatches, refine unit cell parameters with SHELXL and validate via R-factor convergence (<5%) .
Q. How does the compound’s conformational flexibility impact its biological activity?
- Methodological Answer : Conduct molecular dynamics (MD) simulations (AMBER/CHARMM) to analyze torsional angles in the amide linker and phenylquinoline moiety. Correlate low-energy conformers with IC50 values in enzyme assays. Synchrotron radiation can resolve protein-ligand complexes via cryo-EM or X-ray diffraction .
Q. What catalytic mechanisms explain unexpected byproducts during synthesis?
- Methodological Answer : Byproducts (e.g., hydrolyzed esters or dimerized intermediates) may form due to competing pathways. Use reaction calorimetry to map exothermic events and identify rate-limiting steps. LC-MS/MS can trace intermediates, while kinetic isotope effects (KIEs) elucidate proton-transfer mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
